A Comprehensive Technical Guide to 4-Butylpyrimidine-5-boronic Acid: Properties, Applications, and Experimental Protocols
A Comprehensive Technical Guide to 4-Butylpyrimidine-5-boronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Butylpyrimidine-5-boronic Acid in Modern Chemistry
The advent of boronic acids has marked a significant turning point in synthetic and medicinal chemistry.[1][2] These organoboron compounds, characterized by a carbon-boron bond and hydroxyl groups, have become indispensable tools for the construction of complex molecular architectures.[3] Among this versatile class of reagents, 4-Butylpyrimidine-5-boronic acid has emerged as a particularly valuable building block. Its unique structure, featuring a pyrimidine core functionalized with a butyl group and a boronic acid moiety, offers a confluence of properties that are highly sought after in drug discovery and materials science.[4][5]
The pyrimidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. The butyl group provides a lipophilic handle, which can be crucial for modulating pharmacokinetic properties such as cell permeability and metabolic stability. Finally, the boronic acid group serves as a versatile anchor for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7]
This guide provides an in-depth technical overview of 4-Butylpyrimidine-5-boronic acid, from its fundamental properties to its practical application in a key synthetic transformation.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The key properties of 4-Butylpyrimidine-5-boronic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1072945-78-8 | [4][5] |
| Molecular Formula | C8H13BN2O2 | [4][5] |
| Molecular Weight | 180.01 g/mol | [4] |
| Appearance | White to off-white solid | [8] |
| SMILES | CCCC1=C(C=NC=N1)B(O)O | [4] |
| Storage Temperature | Refrigerated |
The structure of 4-Butylpyrimidine-5-boronic acid is fundamental to its reactivity. The electron-deficient nature of the pyrimidine ring influences the reactivity of the boronic acid group, making it a suitable partner in various cross-coupling reactions.[9]
Caption: Chemical structure of 4-Butylpyrimidine-5-boronic acid.
Synthesis and Reactivity
The synthesis of pyrimidine boronic acids can be achieved through several established methods, including halogen-metal exchange followed by borylation, and palladium-catalyzed cross-coupling of halopyrimidines with a boron source. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
The primary utility of 4-Butylpyrimidine-5-boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7][10]
Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoborane (in this case, 4-Butylpyrimidine-5-boronic acid) and an organohalide or triflate.[7] This reaction is of immense importance in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[11]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling of 4-Butylpyrimidine-5-boronic Acid with an Aryl Bromide
This protocol provides a general methodology for the coupling of 4-Butylpyrimidine-5-boronic acid with a generic aryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
4-Butylpyrimidine-5-boronic acid (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Butylpyrimidine-5-boronic acid, the aryl bromide, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Butylpyrimidine-5-boronic acid. It is recommended to consult the Safety Data Sheet (SDS) before use.[12][13][14]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place. Some boronic acids can be air-sensitive.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Butylpyrimidine-5-boronic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a pyrimidine core, a lipophilic butyl group, and a reactive boronic acid moiety makes it an attractive starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in the laboratory.
References
-
4-Butylpyrimidine-5-boronic acid | C8H13BN2O2 - BuyersGuideChem. (n.d.). Retrieved from [Link]
-
4-Butylpyrimidine-5-boronic acid suppliers and producers - BuyersGuideChem. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2020, June 9). Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). Retrieved from [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Retrieved from [Link]
-
(4-Chloropyrimidin-5-yl)boronic acid | C4H4BClN2O2 | CID 133634848 - PubChem. (n.d.). Retrieved from [Link]
-
Design and discovery of boronic acid drugs - PubMed. (2020, June 1). Retrieved from [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. (2023, March 15). Retrieved from [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. (n.d.). Retrieved from [Link]
-
Buy Pyrimidine-5-boronic acid - Boron Molecular. (n.d.). Retrieved from [Link]
-
Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025, August 7). Retrieved from [Link]
-
Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
(Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. H27147.03 [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.be [fishersci.be]
